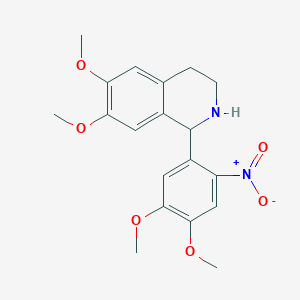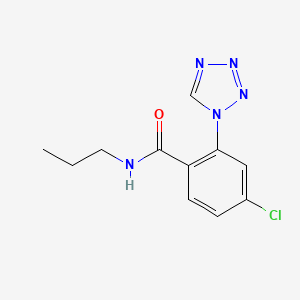![molecular formula C22H30N2O4 B5975693 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPE is a synthetic compound that belongs to the family of phenoxyethanols, which are commonly used as solvents and surfactants in various industrial applications. However, DMPE has unique properties that make it suitable for use in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is not fully understood, but it is believed to involve interactions with lipid bilayers in cell membranes. 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is thought to increase the fluidity of membranes by disrupting the packing of lipid molecules, which can alter the properties of membrane proteins and other membrane-associated molecules. 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol may also interact directly with membrane proteins, although this mechanism is less well understood.
Biochemical and Physiological Effects:
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to increase the activity of certain membrane proteins, such as the Na+/K+ ATPase and the NMDA receptor. 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. In addition, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to have anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has several advantages for use in laboratory experiments. For example, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is also soluble in a variety of solvents, which allows for flexibility in experimental design. However, there are also some limitations to the use of 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol in laboratory experiments. For example, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be toxic at high concentrations, which may limit its use in certain applications. In addition, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can interact with other molecules in complex ways, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. One area of interest is the development of new methods for synthesizing 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, which could improve the yield and purity of the compound. Another area of interest is the exploration of new applications for 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol in scientific research. For example, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol could be used to study the impact of membrane fluidity on the activity of other membrane-associated molecules, such as enzymes and signaling proteins. Additionally, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol could be used to study the effects of lipid composition on the properties of cell membranes. Overall, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a promising compound for use in scientific research, and there is much to be learned about its properties and potential applications.
Métodos De Síntesis
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol from precursors. Both methods have been used successfully to produce 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol in high yields and purity.
Aplicaciones Científicas De Investigación
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been used extensively in scientific research due to its ability to interact with biological membranes. Specifically, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to increase the fluidity of cell membranes, which can have a variety of effects on cellular processes. For example, 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been used to study the impact of membrane fluidity on the activity of membrane proteins, such as ion channels and transporters. 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has also been used to study the effects of lipid composition on membrane properties and function.
Propiedades
IUPAC Name |
2-[2-[[3-(3,4-dimethoxyanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-21-10-9-18(14-22(21)27-2)23-19-7-5-11-24(16-19)15-17-6-3-4-8-20(17)28-13-12-25/h3-4,6,8-10,14,19,23,25H,5,7,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQCZFRSCSATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=CC=C3OCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-({3-[(3,4-Dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B5975614.png)

![3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide](/img/structure/B5975654.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)

![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)